molecular formula C23H21NO4 B12469311 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate

Cat. No.: B12469311
M. Wt: 375.4 g/mol
InChI Key: ZVSKWBTWFREMIV-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate is a complex organic compound with a unique structure that includes a hexahydro-2H-isoindol-2-yl group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate typically involves the reaction of 5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl with phenylacetate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexahydro-2H-isoindol-2-yl group with a phenylacetate moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

[4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-phenylacetate

InChI

InChI=1S/C23H21NO4/c1-15-7-12-19-20(13-15)23(27)24(22(19)26)17-8-10-18(11-9-17)28-21(25)14-16-5-3-2-4-6-16/h2-11,19-20H,12-14H2,1H3

InChI Key

ZVSKWBTWFREMIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)CC4=CC=CC=C4

Origin of Product

United States

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